Nitinol

Description

Properties

IUPAC Name |

nickel;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/14Ni.11Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZNVUGXRDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

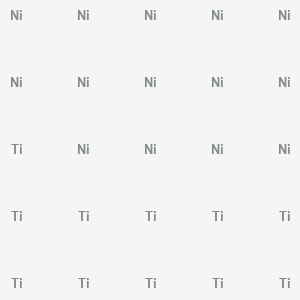

[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni14Ti11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52013-44-2 | |

| Record name | Nitinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, compound with Titanium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nitinol phase transformation thermodynamics for researchers

An In-depth Technical Guide to the Thermodynamics of Nitinol Phase Transformations

Introduction to Nitinol

Nickel-Titanium, commercially known as Nitinol, is a binary alloy renowned for its unique thermo-mechanical properties: the Shape Memory Effect (SME) and Superelasticity (SE).[1] These behaviors are governed by a reversible, diffusionless solid-state phase transformation between a high-temperature parent phase, Austenite, and a low-temperature daughter phase, Martensite (B1171850).[2] This guide provides a detailed exploration of the thermodynamic principles that underpin these transformations, intended for researchers and professionals in materials science and medical device development.

The Shape Memory Effect involves deforming the material in its low-temperature martensitic state, which it retains until heated above a specific transformation temperature, whereupon it recovers its original, "remembered" shape.[1] Superelasticity, observed at temperatures above the transformation range, allows the material to accommodate large, seemingly plastic strains (up to 8%) that are fully recovered upon unloading.[3]

Fundamental Thermodynamics of Phase Transformation

The transformation in Nitinol is a thermoelastic martensitic transformation, meaning it is driven by changes in both temperature and stress, and it involves minimal energy dissipation, resulting in a reversible process with a distinct temperature hysteresis.[1]

Crystalline Phases

-

Austenite (B2 Phase): The stable phase at high temperatures and/or low stress. It possesses a highly ordered, body-centered cubic crystal structure.[3]

-

Martensite (B19' Phase): The stable phase at low temperatures and/or high stress. It has a less symmetric, monoclinic crystal structure. In the absence of stress, martensite forms as self-accommodating, twinned variants, resulting in no net macroscopic shape change upon cooling.[3]

-

R-Phase: An intermediate rhombohedral phase that can appear during the transformation from Austenite to Martensite, particularly in Ni-rich alloys or materials subjected to specific thermo-mechanical processing.[4] The A↔R transformation is characterized by a very small temperature hysteresis.

Thermodynamic Driving Force

The stability of each phase is dictated by its Gibbs Free Energy (G), where G = H - TS (H is enthalpy, T is temperature, and S is entropy). The transformation occurs when the free energy of the forming phase becomes lower than that of the parent phase. Austenite is the high-entropy (less ordered) phase, while Martensite is the low-entropy (more ordered) phase.

-

On Cooling: As temperature decreases, the TS term lessens, and the lower enthalpy of the Martensite phase makes it thermodynamically favorable. The transformation from Austenite to Martensite begins at the Martensite start temperature (Mₛ) and is complete at the Martensite finish temperature (M). This is an exothermic process, releasing latent heat.

-

On Heating: As temperature increases, the TS term becomes dominant, favoring the higher entropy Austenite phase. The reverse transformation begins at the Austenite start temperature (Aₛ) and completes at the Austenite finish temperature (A). This is an endothermic process, absorbing heat.

The difference between the heating and cooling transformation temperatures is known as thermal hysteresis, a key feature of this first-order transition.[1] This hysteresis arises from the energy required to nucleate the new phase and the frictional energy dissipated by the movement of interfaces between the parent and product phases.

Stress-Induced Transformation and Superelasticity

Applying an external stress to Nitinol in its austenitic state can also induce the transformation to Martensite, as the mechanical work done by the stress contributes to the thermodynamic driving force. This is the mechanism behind superelasticity. The relationship between the critical stress (σ) required to induce the transformation and the temperature (T) is described by the Clausius-Clapeyron equation:

dσ/dT = -ΔH / (T₀ * εₜ)

where:

-

dσ/dT is the change in transformation stress with temperature.

-

ΔH is the enthalpy of transformation (latent heat).

-

T₀ is the equilibrium temperature where the phases have equal free energy.

-

εₜ is the transformation strain.

This relationship is crucial for designing superelastic devices, as it dictates how the material's mechanical response will change with operating temperature. For Nitinol, the dσ/dT slope is typically in the range of 5 to 9 MPa/K.[5]

Quantitative Thermodynamic Data

The specific thermodynamic properties of a Nitinol alloy are highly sensitive to its composition (especially the Ni/Ti ratio), processing history (e.g., cold work), and heat treatment.[3][6] The following tables summarize typical values found in the literature.

Table 1: Typical Phase Transformation Temperatures for Binary Nitinol

| Parameter | Description | Typical Temperature Range (°C) |

|---|---|---|

| A | Austenite Finish | Can be tuned from approx. -100°C to 120°C[7] |

| Aₛ | Austenite Start | Typically 10-20°C below A |

| Mₛ | Martensite Start | Typically 20-50°C below Aₛ[1] |

| M | Martensite Finish | Typically 10-20°C below Mₛ |

| Hysteresis (A - Mₛ) | Thermal Hysteresis | 20 - 50°C[1] |

Table 2: Key Thermodynamic and Thermo-Mechanical Properties

| Property | Symbol | Typical Value | Source(s) |

|---|---|---|---|

| Enthalpy of Transformation (Heating) | ΔH | 12 - 30 J/g | [8] |

| Enthalpy of Transformation (Cooling) | ΔH | 11 - 28 J/g | [8] |

| Clausius-Clapeyron Slope | dσ/dT | 5 - 9 MPa/K |[5] |

Experimental Protocols

Differential Scanning Calorimetry (DSC) is the primary and most accurate method for determining the transformation temperatures and enthalpies of Nitinol, as standardized by ASTM F2004.[9][10]

Detailed Protocol for DSC Analysis

1. Objective: To determine the As, Af, Ms, Mf, and peak temperatures (Ap, Mp), as well as the enthalpy of transformation (ΔH) for a Nitinol sample.

2. Equipment & Materials:

-

Differential Scanning Calorimeter (DSC) with a sub-ambient cooling system.

-

Standard aluminum or copper DSC pans and lids.

-

Precision microbalance (accurate to ±0.01 mg).

-

Nitinol sample (typically 10-50 mg).

-

High-purity inert purge gas (e.g., Nitrogen or Argon).

3. Sample Preparation:

-

Excise a representative sample from the Nitinol component or material.

-

Ensure the sample has a flat surface for optimal thermal contact with the bottom of the DSC pan.

-

Weigh the sample accurately and record the mass.

-

Place the sample in the DSC pan and hermetically seal or crimp the lid. An identical empty pan should be used as a reference.

4. Instrument Setup and Calibration:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas flow rate as per the instrument manufacturer's recommendation (e.g., 50 mL/min).

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium) if not recently performed.

5. Thermal Cycling Program (per ASTM F2004):

-

Cycle 1 (Thermal History Removal):

-

Equilibrate the sample at a temperature at least 20°C above the expected A.

-

Cool the sample at a controlled rate of 10°C/min to a temperature at least 20°C below the expected M.

-

Heat the sample at a controlled rate of 10°C/min to a temperature at least 20°C above the expected A.

-

The data from this first cycle is typically discarded as it serves to erase any prior thermal history.

-

-

Cycle 2 (Data Collection):

-

Repeat the cooling and heating ramps from Cycle 1. Record the heat flow data during this cycle.

-

-

Cycle 3 (Validation):

-

A third cycle is recommended to validate the results from the second cycle and ensure reproducibility.

-

6. Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

On the heating curve (endotherm): Determine Aₛ, Aₚ (peak temperature), and A using the tangent method as defined in the instrument software.

-

On the cooling curve (exotherm): Determine Mₛ, Mₚ (peak temperature), and M using the tangent method.

-

Calculate the enthalpy of transformation (ΔH in J/g) by integrating the area of the transformation peak relative to the baseline.

Visualizations of Thermodynamic Processes

The following diagrams illustrate the core concepts of Nitinol's behavior.

References

- 1. Nickel titanium - Wikipedia [en.wikipedia.org]

- 2. SPACEMATDB - Space Materials Database. Materials details [spacematdb.com]

- 3. confluentmedical.com [confluentmedical.com]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Heat Treatment Time and Temperature on the Microstructure and Shape Memory Properties of Nitinol Wires [mdpi.com]

- 6. kelloggsresearchlabs.com [kelloggsresearchlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. www2.lbl.gov [www2.lbl.gov]

- 9. ASTM F2004-24 - Standard Test Method for Transformation Temperature of Nickel-Titanium Alloys by Thermal Analysis [en-standard.eu]

- 10. kelloggsresearchlabs.com [kelloggsresearchlabs.com]

Crystallography of Nitinol's Martensitic Transformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitinol, a nearly equiatomic nickel-titanium alloy, stands out in the landscape of advanced materials due to its unique shape memory and superelastic properties. These behaviors are fundamentally governed by a reversible, diffusionless solid-state phase transformation between a high-temperature parent phase, austenite (B1171964), and a low-temperature phase, martensite (B1171850). A thorough understanding of the crystallographic intricacies of this transformation is paramount for the precise control of Nitinol's functional properties in critical applications, including next-generation medical devices. This guide provides a detailed technical overview of the core crystallographic principles of Nitinol's martensitic transformation, supported by quantitative data and outlines of key experimental protocols.

The Parent Austenite Phase (B2)

At high temperatures, Nitinol exists in a stable austenitic phase.[1] This phase possesses a relatively simple and highly symmetric crystal structure, which is the foundation from which the more complex martensitic structures evolve upon cooling or under stress.[1]

The austenite phase of Nitinol has an ordered body-centered cubic (BCC) crystal structure, commonly referred to as the B2 or CsCl-type structure.[1][2] In this arrangement, nickel and titanium atoms occupy specific lattice sites, with one type of atom at the corners of the cubic unit cell and the other at the body center.[1]

Key Crystallographic Features of Austenite (B2):

The high symmetry of the B2 structure is a critical factor in the shape memory effect, as it provides multiple equivalent pathways for the transformation to the lower-symmetry martensite phase.[4]

The Martensitic Transformation: A Diffusionless Shear Transformation

The martensitic transformation in Nitinol is a first-order, diffusionless phase transition characterized by a cooperative, shear-like movement of atoms.[1] This transformation can be induced by either a change in temperature (thermoelastic transformation) or the application of an external stress (stress-induced transformation).[1] A key characteristic of this transformation is its reversibility, which is the origin of Nitinol's unique properties.[5]

The transformation does not proceed uniformly throughout the material. Instead, it occurs through the nucleation and growth of martensite plates within the austenite matrix. The interface between the austenite and a martensite plate is known as the habit plane , which is an interface that remains undistorted during the transformation.[4]

The Martensite Phase (B19')

Upon cooling or under stress, the austenitic B2 phase transforms into the martensitic B19' phase.[1] This transformation involves a significant reduction in crystal symmetry.

The B19' martensite phase has a monoclinic crystal structure.[1] This lower symmetry is a direct result of the shearing and shuffling of atomic planes during the transformation from the B2 structure.[6]

Key Crystallographic Features of Martensite (B19'):

Within a single grain of the parent austenite, multiple crystallographically equivalent orientations of martensite, known as variants , can form.[4] These variants are often arranged in self-accommodating groups to minimize the overall shape change during the transformation. Internally, martensite plates are typically twinned to accommodate the transformation strain. Common twinning systems in Nitinol martensite include (010) compound twinning and[7] type II twinning.[7]

The Intermediate R-Phase Transformation

Under certain conditions, particularly in Ni-rich alloys or after specific thermomechanical treatments, the transformation from austenite to martensite can occur in two steps, involving an intermediate rhombohedral phase known as the R-phase.[8][9] The transformation sequence in this case is B2 → R → B19'.[9]

The R-phase is a rhombohedral distortion of the B2 cubic lattice.[8] The transformation from B2 to the R-phase is also a martensitic-type transformation but is characterized by a much smaller transformation strain and hysteresis compared to the B2 to B19' transformation.[8] The appearance of the R-phase can significantly influence the mechanical and transformation behavior of Nitinol.[10]

Key Crystallographic Features of the R-Phase:

-

Crystal System: Rhombohedral (Trigonal)[3]

The presence of the R-phase can be detected by the splitting of specific X-ray diffraction peaks of the B2 phase, most notably the (110) peak.[8]

Quantitative Crystallographic Data

The precise lattice parameters and transformation characteristics of Nitinol are sensitive to factors such as composition, thermomechanical history, and temperature. The following tables summarize typical crystallographic data for the different phases.

| Phase | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (b) | Lattice Parameter (c) | Angle (β) |

| Austenite (B2) | Cubic | Pm-3m | ~3.01 Å | - | - | - |

| Martensite (B19') | Monoclinic | P2₁/m | ~2.89 Å | ~4.12 Å | ~4.62 Å | ~96.8° |

| R-Phase | Rhombohedral | - | - | - | - | α ≈ 89.3-89.5° |

Table 1: Crystallographic data for the primary phases in Nitinol. Note that R-phase is often described by the distortion of the B2 unit cell.

| Transformation | Characteristic | Typical Value |

| B2 → B19' | Hysteresis | 25-50 °C |

| B2 → R | Hysteresis | 2-5 °C |

Table 2: Typical thermal hysteresis for the martensitic transformations in Nitinol.[8][11]

Experimental Protocols for Crystallographic Analysis

The study of Nitinol's martensitic transformation relies on a suite of advanced characterization techniques.

X-Ray Diffraction (XRD)

Methodology: XRD is a primary tool for identifying the crystal structures of the different phases present in a Nitinol sample. A monochromatic X-ray beam is directed at the sample, and the diffracted X-rays are collected by a detector. The diffraction pattern, a plot of intensity versus diffraction angle (2θ), contains peaks at specific angles that are characteristic of the crystal lattice of each phase.[9]

-

Sample Preparation: Samples can be in bulk, wire, or thin film form. For temperature-dependent studies, the sample is mounted on a heating/cooling stage.

-

Instrumentation: A powder or single-crystal X-ray diffractometer equipped with a temperature-controlled stage is used. Common X-ray sources include Cu Kα radiation.

-

Data Analysis: The positions of the diffraction peaks are used to determine the lattice parameters of each phase. The relative intensities of the peaks can be used to quantify the phase fractions. Rietveld refinement can be employed for detailed structural analysis.[1] The splitting of the B2 (110) peak is a clear indicator of the R-phase formation.[9]

Transmission Electron Microscopy (TEM)

Methodology: TEM provides high-resolution real-space imaging and diffraction information from localized regions of the sample, enabling the detailed study of martensite morphology, twinning, and crystallographic orientation relationships. A high-energy electron beam is transmitted through an electron-transparent thin foil of the material.

-

Sample Preparation: Preparation of electron-transparent thin foils is critical and typically involves mechanical grinding, dimpling, and ion milling or electropolishing to create a region thin enough for the electron beam to pass through.

-

Instrumentation: A transmission electron microscope operating at accelerating voltages typically between 100-300 kV is used.

-

Data Analysis: Bright-field and dark-field imaging reveal the microstructure, including martensite plates and twins. Selected area electron diffraction (SAED) patterns provide crystallographic information from specific regions, allowing for the determination of orientation relationships between phases and the identification of twinning systems.

Differential Scanning Calorimetry (DSC)

Methodology: DSC is used to determine the characteristic transformation temperatures (austenite start and finish, As and Af; martensite start and finish, Ms and Mf) by measuring the heat flow into or out of a sample as it is heated or cooled at a controlled rate.[5] The martensitic transformation is an exothermic process upon cooling and an endothermic process upon heating.[5]

-

Sample Preparation: A small, clean sample (typically 5-20 mg) is hermetically sealed in an aluminum or copper pan.

-

Instrumentation: A differential scanning calorimeter is used. The sample and a reference pan are heated and cooled at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The transformation temperatures are determined from the onset and peak positions of the endothermic and exothermic peaks in the DSC thermogram.[5] The area under the peaks is proportional to the enthalpy of transformation.

Visualizing Crystallographic Relationships and Workflows

References

- 1. In-situ XRD Analysis of Nitinol under Tensile Stress [xray.cz]

- 2. researchgate.net [researchgate.net]

- 3. journalamme.org [journalamme.org]

- 4. Influence of Structural Porosity and Martensite Evolution on Mechanical Characteristics of Nitinol via In-Silico Finite Element Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ami-instruments.com [ami-instruments.com]

- 6. arxiv.org [arxiv.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. R-Phase - Wikipedia [en.wikipedia.org]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. A Study of the Nitinol Solid-Solid Transition by DSC - TA Instruments [tainstruments.com]

An In-depth Technical Guide to Nitinol Alloy Composition and its Effect on Transition Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the relationship between the chemical composition of Nickel-Titanium (Nitinol) alloys and their critical phase transition temperatures. Understanding and controlling these temperatures is paramount for the design and application of Nitinol- based medical devices and pharmaceuticals. This document details the quantitative effects of alloy composition and provides standardized experimental protocols for characterization.

Introduction to Nitinol's Thermoelastic Transformation

Nitinol, a nearly equiatomic alloy of nickel and titanium, is a prominent member of the class of materials known as shape memory alloys (SMAs). Its utility in the medical field is largely due to two unique properties: the shape memory effect and superelasticity. Both phenomena are governed by a reversible, solid-state phase transformation between a high-temperature, cubic crystal structure known as austenite (B1171964) (B2) and a low-temperature, monoclinic crystal structure called martensite (B1171850) (B19') .[1]

The transition between these phases does not occur at a single temperature but over a range, characterized by four critical temperatures:

-

Ms (Martensite start): The temperature at which the transformation from austenite to martensite begins upon cooling.

-

Mf (Martensite finish): The temperature at which the transformation to martensite is complete.

-

As (Austenite start): The temperature at which the transformation from martensite to austenite begins upon heating.

-

Af (Austenite finish): The temperature at which the transformation to austenite is complete.[2]

The difference between the heating and cooling transformation temperatures is known as thermal hysteresis .[3] For many medical applications, the Af temperature is of particular importance, as it dictates the temperature at which the device will fully recover its predetermined shape within the body.[4]

The Effect of Alloy Composition on Transition Temperatures

The transition temperatures of Nitinol are exquisitely sensitive to its chemical composition, most notably the nickel-to-titanium ratio.[5] Minor variations in this ratio can shift the transformation temperatures by tens of degrees. Furthermore, the addition of ternary or quaternary elements can be used to tailor the alloy's properties for specific applications.

Binary Nitinol (Ni-Ti) Alloys

In binary Nitinol, a small increase in the nickel content beyond the equiatomic ratio leads to a significant decrease in the transition temperatures.[6] Conversely, a higher titanium content tends to raise the transition temperature. This relationship is a critical parameter controlled during alloy manufacturing to produce materials with specific transformation characteristics. The sensitivity is so high that chemical analysis often lacks the precision to predict the exact transition temperature, making direct measurement essential.[7]

The following table summarizes the approximate relationship between nickel content and the Martensite start (Ms) temperature, as extrapolated from graphical data.

| Nickel Content (at. %) | Approximate Ms Temperature (°C) |

| 50.0 | 110 |

| 50.2 | 80 |

| 50.4 | 40 |

| 50.6 | 0 |

| 50.8 | -50 |

| 51.0 | -100 |

Note: Data is illustrative and extracted from graphical representations.[3] Actual values are highly dependent on thermomechanical processing.

Ternary Nitinol Alloys

The addition of a third element to the Ni-Ti alloy allows for a wider range of control over the thermomechanical properties.

-

Copper (Cu): The substitution of nickel with copper generally narrows the thermal hysteresis and stabilizes the transformation temperatures over repeated cycling.[8] Ni-Ti-Cu alloys are often used in applications requiring a rapid and stable response.

-

Iron (Fe): The addition of iron can lead to a two-step phase transformation (B2 → R-phase → B19'), where the R-phase is an intermediate rhombohedral structure.[9][10]

-

Chromium (Cr): Chromium additions tend to decrease the transformation temperatures.

The following table provides examples of transition temperatures for various commercially available Nitinol wires, including some ternary alloys used in orthodontic applications.

| Commercial Wire Brand | Key Alloying Elements | Mf (°C) | Ms (°C) | As (°C) | Af (°C) |

| Nitinol Termoativado | Ni, Ti | -42.36 | -24.00 | 13.71 | 24.75 |

| NeoSentalloy F200 | Ni, Ti | -51.60 | -24.59 | 19.21 | 29.37 |

| Thermo Plus | Ni, Ti | -64.14 | -42.72 | 6.62 | 20.39 |

| Copper Ni-Ti 35°C | Ni, Ti, Cu | -24.56 | 19.34 | 2.93 | 42.64 |

| Flexy Thermal 35°C | Ni, Ti, (likely Cu) | 16.68 | 35.97 | 10.81 | 45.42 |

| Heat Activated NiTi | Ni, Ti | -64.13 | -41.18 | 8.50 | 33.90 |

Source: Adapted from data presented in a study on orthodontic archwires.[11][12]

Experimental Protocols for Determining Transition Temperatures

Accurate characterization of Nitinol's transition temperatures is critical for quality control and research. The following are standard methodologies.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is governed by the ASTM F2004 standard for Nitinol.[7][13]

Methodology:

-

Sample Preparation: A small section of the Nitinol material (typically 10-20 mg) is precisely weighed and hermetically sealed in an aluminum pan.[9]

-

Thermal Cycling: The sample is placed in the DSC instrument alongside an empty reference pan.

-

The instrument cools the sample to a temperature at least 20°C below the expected Mf.

-

The sample is then heated at a constant rate, typically 10°C/min , to a temperature at least 20°C above the expected Af.[2][14]

-

The sample is subsequently cooled back down at the same rate.

-

Data Analysis: The heat flow as a function of temperature is recorded. The endothermic and exothermic peaks on the heating and cooling curves, respectively, correspond to the phase transformations. The start, peak, and finish temperatures (As, Ap, Af and Ms, Mp, Mf) are determined from these curves.

-

Data Integrity: The first thermal cycle is typically discarded to remove the effects of the material's recent thermomechanical history. The data from the second cycle is considered valid, and a third cycle is often run for validation.[14]

Bend and Free Recovery (BFR)

The BFR test is a thermomechanical analysis method that directly measures the shape recovery of a Nitinol specimen as a function of temperature. It is governed by the ASTM F2082 standard.[15]

Methodology:

-

Sample Preparation: A specimen of the Nitinol material (wire, tube, or strip) is obtained.

-

Deformation: The sample is cooled to a temperature below Mf, often in a chilled alcohol bath (e.g., to -55°C or colder using liquid nitrogen).[16]

-

While in the martensitic state, the specimen is deformed by bending it around a mandrel of a specified radius (typically 20 times the thickness of the part).[14]

-

Heating and Measurement: The deformed specimen is unconstrained and immersed in a temperature-controlled bath.

-

The temperature of the bath is slowly increased at a controlled rate (not to exceed 4°C/min).[16]

-

The change in the specimen's shape (displacement) is continuously monitored using a non-contact method such as a camera or a Linear Variable Displacement Transducer (LVDT).[16][17]

-

Data Analysis: A plot of displacement versus temperature is generated. The As is recorded when motion begins, and the Af is recorded when the shape recovery is complete (i.e., when displacement plateaus). Tangent lines are often used on the curve to determine these points precisely.[17]

Temperature-Controlled X-ray Diffraction (XRD)

XRD is a powerful technique used to identify the crystallographic structure of a material. By performing XRD at various temperatures, the phase transformation of Nitinol can be directly observed.

Methodology:

-

Sample Preparation: A flat, polished sample of the Nitinol alloy is mounted on a temperature-controlled stage within the XRD instrument.

-

Initial Scan: An initial XRD scan is performed at a temperature where the material is expected to be fully austenitic (e.g., above 100°C) to identify the characteristic peaks of the B2 phase.

-

Controlled Cooling: The sample is cooled in discrete steps. At each temperature step, an XRD scan is performed to monitor the diffraction patterns. The emergence and growth of peaks corresponding to the B19' martensite (and R-phase, if present) and the diminishing intensity of the austenite peaks are observed.[18]

-

Controlled Heating: Following cooling to a temperature below Mf, the sample is heated in steps, with XRD scans taken at each interval to observe the reverse transformation back to austenite.

-

Data Analysis: The presence and relative intensity of the characteristic diffraction peaks for austenite, martensite, and R-phase at each temperature are analyzed to determine the temperature ranges over which each phase is stable. This provides a direct structural confirmation of the transformation temperatures measured by DSC or BFR.[18]

Visualizing the Nitinol Characterization Workflow

The following diagrams illustrate the logical flow of information regarding the composition-property relationship and a typical experimental workflow for characterizing Nitinol alloys.

References

- 1. How Shape Memory Alloys work [depts.washington.edu]

- 2. tainstruments.com [tainstruments.com]

- 3. researchgate.net [researchgate.net]

- 4. The Nitinol Transition Temperature Demystified [geenitinol.com]

- 5. How to Choose Nitinol Tubing by Af Temperature for Your Project [blog.accupathmed.com]

- 6. Nickel-titanium alloys: stress-related temperature transitional range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. store.astm.org [store.astm.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Heat Treatment Time and Temperature on the Microstructure and Shape Memory Properties of Nitinol Wires [mdpi.com]

- 10. SPACEMATDB - Space Materials Database. Materials details [spacematdb.com]

- 11. Transition temperature range of thermally activated nickel-titanium archwires - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ASTM F2004-24 - Standard Test Method for Transformation Temperature of Nickel-Titanium Alloys by Thermal Analysis [en-standard.eu]

- 14. kelloggsresearchlabs.com [kelloggsresearchlabs.com]

- 15. store.astm.org [store.astm.org]

- 16. m.youtube.com [m.youtube.com]

- 17. fwmetals.com [fwmetals.com]

- 18. amse.acmsse.h2.pl [amse.acmsse.h2.pl]

An In-depth Technical Guide to the Superelasticity Mechanism of Nitinol at the Atomic Level

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide elucidates the atomic-level mechanisms underpinning the superelastic properties of Nitinol (Nickel Titanium). It details the crystallographic phase transformations, presents key quantitative data, outlines experimental protocols for characterization, and provides visual diagrams to illustrate the fundamental processes.

The Core Mechanism: Stress-Induced Martensitic Transformation

The extraordinary superelasticity of Nitinol, an alloy of nearly equal atomic percentages of nickel and titanium, is not a result of conventional elastic deformation but stems from a reversible, diffusionless solid-state phase transformation at the atomic level.[1][2] This phenomenon, known as the martensitic transformation, allows the material to accommodate significant strain (up to 8%) and return to its original shape upon the removal of stress.[2][3][4]

At temperatures above its transformation temperature, Nitinol exists in a high-symmetry, ordered parent phase called austenite (B1171964) .[5][6] When an external stress is applied, instead of dislocating the crystal lattice permanently as in conventional metals, the stress provides the energy to transform the austenite into a lower-symmetry, twinned phase known as martensite (B1171850) .[6][7] This transformation is the primary mechanism of deformation. The martensitic structure is stable only under stress; once the stress is removed, the material reverts to the more thermodynamically stable austenite phase, recovering its original shape in the process.[2][6] This entire cycle is stress-induced and occurs at a relatively constant temperature.[2]

Crystallographic Phases at the Atomic Level

The unique properties of Nitinol are intrinsically linked to the distinct crystal structures of its two primary phases.

-

Austenite (B2 Phase): At high temperatures and low stress, Nitinol's stable phase is austenite.[3] It possesses a highly ordered, body-centered cubic (BCC) crystal structure (Strukturbericht designation B2).[3][8][9] In this phase, the material exhibits conventional elasticity and is relatively stiff.[7]

-

Martensite (B19' Phase): At low temperatures or high stress, Nitinol transforms into the martensite phase.[3] The most common martensitic structure in NiTi is a monoclinic crystal lattice (B19').[2][6][10] This phase is characterized by a "twinned" microstructure, where different regions of the crystal are oriented in a mirror-image fashion. Deformation within the martensite phase occurs through the reorientation of these twins, a process that requires much lower stress than slipping atomic planes, making the material feel softer and more ductile.[11]

-

R-Phase: Under certain conditions, particularly after specific thermomechanical treatments, an intermediate rhombohedral phase, known as the R-phase, can form during the transformation from austenite to martensite.[12][13] The transformation to the R-phase involves smaller atomic displacements and exhibits less hysteresis than the direct transformation to B19' martensite.[12]

The Superelastic Cycle: An Atomic Perspective

The process of superelastic deformation can be broken down into four distinct stages at the atomic level, as illustrated in the stress-strain curve.

-

Elastic Loading of Austenite: Initially, as stress is applied, the austenite phase deforms elastically in a linear fashion, following Hooke's Law.

-

Forward Transformation (Austenite → Martensite): Once the stress reaches a critical value (the upper plateau stress), the stress-induced martensitic transformation begins.[14] Pockets of the martensite phase nucleate and grow within the austenite matrix. This phase change accommodates large amounts of strain at a nearly constant stress, creating the characteristic "loading plateau" on the stress-strain curve.[6][14]

-

Elastic Loading of Martensite: When the transformation to martensite is complete, the material again behaves elastically. Further stress deforms the martensitic structure by elastically straining the atomic bonds and reorienting the martensite variants.

-

Reverse Transformation (Martensite → Austenite): Upon unloading, the process reverses. As the stress is reduced to the lower plateau stress, the martensite becomes unstable and transforms back to the austenite phase.[6] This reverse transformation drives the shape recovery. The hysteresis loop seen in the stress-strain curve represents the energy dissipated during the forward and reverse transformations.[14]

Quantitative Data

The thermomechanical properties of Nitinol are highly sensitive to its composition and processing history.[3][15] The following tables summarize typical quantitative data for superelastic Nitinol alloys.

Table 1: Crystallographic and Mechanical Properties

| Property | Austenite (B2) | Martensite (B19') | Reference(s) |

| Crystal Structure | Body-Centered Cubic | Monoclinic | [3][8] |

| Lattice Parameter (a) | ~3.015 - 3.025 Å | ~2.90 Å | [16][17] |

| Lattice Parameter (b) | - | ~4.12 Å | [16] |

| Lattice Parameter (c) | - | ~4.73 Å | [16] |

| Lattice Angle (β) | - | ~98.2° | [16] |

| Young's Modulus | 40 - 90 GPa | 20 - 50 GPa | [7][18] |

| Yield Strength | 195 - 690 MPa | 70 - 140 MPa | [18] |

| Recoverable Strain | - | Up to 8% | [2][3] |

Table 2: Typical Transformation Properties for Superelastic Alloys

| Parameter | Description | Typical Value Range | Reference(s) |

| Aₛ (Austenite Start) | Temperature at which reverse transformation begins on heating. | -10°C to 25°C | [19][20] |

| A (Austenite Finish) | Temperature at which reverse transformation is complete. | 0°C to 30°C | [6][19] |

| Mₛ (Martensite Start) | Temperature at which forward transformation begins on cooling. | -80°C to 0°C | [19] |

| M (Martensite Finish) | Temperature at which forward transformation is complete. | -100°C to -20°C | [19] |

| Upper Plateau Stress | Stress at which forward transformation occurs during loading. | 200 - 600 MPa | [6] |

| Lower Plateau Stress | Stress at which reverse transformation occurs during unloading. | 50 - 300 MPa | [6] |

Note: For an alloy to be superelastic at a given temperature (e.g., body temperature, 37°C), its A temperature must be below that operating temperature.[6]

Experimental Protocols for Characterization

A multi-technique approach is required to fully characterize the atomic-level mechanisms and bulk properties of Nitinol.

Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the transformation temperatures (Aₛ, A, Mₛ, M, and R-phase transitions) by measuring the heat flow into or out of a sample as it is cooled and heated.[15][21] The phase transformations are accompanied by latent heat, which appears as peaks in the DSC thermogram.

-

Methodology:

-

A small, precisely weighed sample of Nitinol (typically 5-20 mg) is placed in an aluminum pan. An empty reference pan is also prepared.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled thermal cycle, for example, cooling from +150°C to -150°C and then heating back to +150°C at a constant rate (e.g., 10°C/min).

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Exothermic peaks on cooling correspond to the forward (austenite → martensite) transformation, and endothermic peaks on heating correspond to the reverse (martensite → austenite) transformation.

-

Transformation start and finish temperatures are determined from the onset and offset of these peaks, often following ASTM F2004 standards.

-

X-ray Diffraction (XRD)

-

Purpose: To identify the crystal structures present (austenite, martensite, R-phase) at different temperatures and stress states.[13][21] It is the definitive method for confirming the atomic structure of the phases.

-

Methodology (In-situ Tensile Loading):

-

A small Nitinol sample (e.g., a wire or thin dog-bone specimen) is mounted in a specialized tensile stage that can be placed within the beam path of a diffractometer.[10]

-

An initial XRD scan is performed at zero load to identify the starting phase (typically austenite for superelastic testing).

-

A tensile load is applied incrementally. At each stress increment, the sample is held, and an XRD scan is collected.

-

The diffraction patterns are analyzed to track the crystallographic changes. The disappearance of austenite peaks (e.g., the (110) B2 peak) and the appearance of martensite peaks (e.g., (11-1), (020), (002) B19' peaks) indicate the stress-induced transformation.[10][22]

-

The process is reversed during unloading to observe the return to the austenite phase.

-

Rietveld refinement can be used to determine lattice parameters and phase fractions at each stress level.[10]

-

In-Situ Transmission Electron Microscopy (TEM)

-

Purpose: To directly visualize the microstructural evolution, including the nucleation and growth of martensite variants and the movement of twin boundaries, at high resolution.[1][23]

-

Methodology (In-situ Heating/Straining):

-

An electron-transparent thin foil sample is prepared from the Nitinol material, often using techniques like Focused Ion Beam (FIB) milling.[23]

-

The sample is placed on a specialized TEM holder capable of controlled heating, cooling, or applying strain.

-

The sample is inserted into the TEM, and an area of interest is located.

-

The temperature is changed or stress is applied while continuously imaging the sample and recording videos or micrographs.

-

Selected Area Electron Diffraction (SAED) patterns are collected at various stages to confirm the crystal structure of the observed phases in localized regions.

-

This allows for direct observation of the transformation at the level of individual grains and defects like dislocations, which can influence the process.[1][23]

-

Neutron Diffraction

-

Purpose: To study the bulk micromechanical behavior of polycrystalline Nitinol during deformation.[24] Unlike X-rays which primarily probe the surface, neutrons penetrate deep into the material, providing a bulk average of the lattice strains and phase evolution.

-

Methodology:

-

A macroscopic Nitinol sample is placed in a load frame on a neutron beamline.

-

A beam of neutrons is directed at the sample. Detectors are placed at various angles to collect the diffracted neutrons.

-

The sample is subjected to a mechanical load (tension or compression).

-

Diffraction patterns are collected continuously or at discrete strain intervals during loading and unloading.

-

Analysis of the peak shifts provides information on the elastic strain carried by different grain orientations, while changes in peak intensities reveal the progress of the phase transformation.[24] This technique is crucial for validating micromechanical models of polycrystalline behavior.

-

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. hznitinol.com [hznitinol.com]

- 3. SPACEMATDB - Space Materials Database. Materials details [spacematdb.com]

- 4. aensiweb.net [aensiweb.net]

- 5. confluentmedical.com [confluentmedical.com]

- 6. An Overview of Nitinol: Superelastic and Shape Memory - Medical Design Briefs [medicaldesignbriefs.com]

- 7. The Science Behind Nitinol's Shape Memory and Superelasticity [blog.accupathmed.com]

- 8. ebooks.asmedigitalcollection.asme.org [ebooks.asmedigitalcollection.asme.org]

- 9. Effect of Heat Treatment Time and Temperature on the Microstructure and Shape Memory Properties of Nitinol Wires [mdpi.com]

- 10. In-situ XRD Analysis of Nitinol under Tensile Stress [xray.cz]

- 11. Nitinol's Crystalline Structure [imagesco.com]

- 12. confluentmedical.com [confluentmedical.com]

- 13. amse.acmsse.h2.pl [amse.acmsse.h2.pl]

- 14. hznitinol.com [hznitinol.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Nickel titanium - Wikipedia [en.wikipedia.org]

- 19. www2.lbl.gov [www2.lbl.gov]

- 20. confluentmedical.com [confluentmedical.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. Research Portal [laro.lanl.gov]

An In-depth Technical Guide to Nitinol Shape Memory Alloys for Graduate Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitinol, a nearly equiatomic nickel-titanium (Ni-Ti) alloy renowned for its unique shape memory and superelastic properties. This document is intended to serve as a foundational resource for graduate researchers and professionals in the fields of materials science, biomedical engineering, and drug development who are working with or exploring the applications of this remarkable smart material.

Introduction to Nitinol

Nitinol's discovery in the early 1960s at the Naval Ordnance Laboratory heralded a new era in materials science.[1] Its name is derived from its elemental components and place of discovery: Ni ckel Ti tanium N aval O rdnance L aboratory. What sets Nitinol apart from conventional metal alloys is its ability to undergo a reversible, solid-state phase transformation, which is the source of its two most well-known characteristics: the shape memory effect and superelasticity.[1]

-

Shape Memory Effect (SME): This phenomenon allows Nitinol to be deformed at a low temperature and then return to its original, pre-deformed shape upon heating above a characteristic transformation temperature.[1][2]

-

Superelasticity (SE): Also known as pseudoelasticity, this is the ability of Nitinol to withstand large, nonlinear, and reversible deformations—up to 8% strain or more—at a nearly constant stress.[3] This is significantly greater than the elastic deformation of conventional metals.

These unique thermomechanical properties, combined with its good biocompatibility, have made Nitinol an indispensable material in a wide array of applications, particularly in the medical field.[4] Devices such as self-expanding cardiovascular stents, orthodontic wires, and endoscopic instruments leverage these properties for minimally invasive procedures and improved patient outcomes.

Fundamental Properties and Phase Transformations

The remarkable behavior of Nitinol is governed by a reversible martensitic phase transformation between a high-temperature, parent phase called austenite (B1171964) and a low-temperature, daughter phase known as martensite (B1171850) .[1][5]

-

Austenite (B2 Crystal Structure): At higher temperatures, Nitinol exists in the austenite phase, which has a body-centered cubic crystal structure. In this state, the material is typically stronger and stiffer.

-

Martensite (B19' Crystal Structure): Upon cooling, the austenite transforms into the martensite phase, which has a monoclinic crystal structure. This phase is more ductile and can be easily deformed.

The transition between these two phases is characterized by four critical transformation temperatures:

-

Ms (Martensite Start): The temperature at which the transformation from austenite to martensite begins upon cooling.

-

Mf (Martensite Finish): The temperature at which the transformation to martensite is complete upon cooling.

-

As (Austenite Start): The temperature at which the reverse transformation from martensite to austenite begins upon heating.

-

Af (Austenite Finish): The temperature at which the transformation to austenite is complete upon heating, and the material recovers its original shape.

The relationship between these phases and the resulting properties of shape memory and superelasticity is depicted in the following diagram.

Quantitative Data on Transformation Temperatures

The transformation temperatures of Nitinol are highly sensitive to the alloy's composition, particularly the nickel content, and its thermomechanical history.[6] Minor variations in the Ni:Ti ratio can significantly alter these temperatures, allowing for the customization of Nitinol for specific applications. For medical devices intended for use in the human body, the Af temperature is often tailored to be just below body temperature (approximately 37°C).[7]

| Alloy Designation | Nickel Content (wt. %) | Ingot Austenite Finish (Af) (°C) | Finished Product Austenite Finish (Af) (°C) |

| SM495 | 54.5 | 75 to 110 | 50 to 80 |

| SM500 | 55.0 | 45 to 80 | 30 to 50 |

Table 1: Typical transformation temperatures for common shape memory Nitinol alloys. Data sourced from Confluent Medical Technologies.[8]

Mechanical Behavior and Properties

The mechanical properties of Nitinol are intrinsically linked to its phase composition at a given temperature. The stress-strain behavior of superelastic Nitinol is characterized by a distinct "flag" shape, featuring upper and lower stress plateaus corresponding to the forward and reverse phase transformations.

Quantitative Data on Mechanical Properties

The following table summarizes key mechanical properties for both superelastic and shape memory Nitinol alloys.

| Property | Superelastic Nitinol (Austenitic at Test Temp.) | Shape Memory Nitinol (Martensitic at Test Temp.) |

| Ultimate Tensile Strength (UTS) | ≥ 1070 MPa | ≥ 1070 MPa |

| Total Elongation | ≥ 10% | ≥ 10% |

| Elastic Modulus (Austenite) | 75 - 83 GPa | - |

| Elastic Modulus (Martensite) | - | 28 - 41 GPa |

| Yield Strength (Austenite) | 195 - 690 MPa | - |

| Yield Strength (Martensite) | - | 70 - 140 MPa |

| Loading Plateau Stress @ 3% Strain | ≥ 380 MPa | - |

| Shape Memory Strain | - | ≤ 8.0% |

Table 2: Typical mechanical properties of superelastic and shape memory Nitinol alloys. Data compiled from various sources.[1][2][8]

Thermomechanical Processing

The final properties of a Nitinol component are highly dependent on its thermomechanical processing, which involves a combination of mechanical deformation (cold working) and heat treatment.[9] This processing is crucial for tailoring the transformation temperatures, mechanical properties, and shape memory or superelastic response.

The general workflow for thermomechanical processing of Nitinol is as follows:

References

- 1. Nickel titanium - Wikipedia [en.wikipedia.org]

- 2. ulbrich.com [ulbrich.com]

- 3. medinstitute.com [medinstitute.com]

- 4. testresources.net [testresources.net]

- 5. Nitinol's Crystalline Structure [imagesco.com]

- 6. kelloggsresearchlabs.com [kelloggsresearchlabs.com]

- 7. hznitinol.com [hznitinol.com]

- 8. confluentmedical.com [confluentmedical.com]

- 9. euroflex.de [euroflex.de]

An In-depth Technical Guide to the R-phase Transformation in Nitinol for Researchers, Scientists, and Drug Development Professionals

The R-phase transformation is a critical, yet often complex, solid-state phase transition in Nickel-Titanium (Nitinol) shape memory alloys. While the more commonly known martensitic transformation is responsible for the pronounced shape memory and superelastic effects, the intermediate R-phase plays a significant role in the material's properties and performance, particularly in applications requiring small, precise movements and high cycle fatigue life, such as in the biomedical field. This guide provides a detailed examination of the R-phase transformation, its crystallographic features, and the experimental methods used for its characterization.

Crystallographic Features of the R-phase

The R-phase is a martensitic-like, thermoelastic transformation that occurs as an intermediate step between the high-temperature parent phase, austenite (B1171964) (B2), and the low-temperature martensite (B1171850) phase (B19'). It is characterized as a rhombohedral distortion of the cubic austenite phase.[1][2] This distortion involves a stretching of the cubic austenite lattice along one of the four <111> directions.[3]

The parent austenite phase possesses a cubic B2 crystal structure (space group Pm-3m). Upon cooling, under specific conditions, it transforms into the R-phase, which has a trigonal (rhombohedral) crystal structure. The space group of the R-phase has been a subject of discussion, with P-3 and P3 being reported.[4][5] Further cooling then leads to the formation of the monoclinic B19' martensite (space group P2₁/m).[6] The transformation from austenite to the R-phase is evidenced in X-ray diffraction (XRD) patterns by the splitting of the (110) austenite peak.[1][2]

The transformation sequence can be either a two-stage process (B2 → R → B19') on cooling and a corresponding two-stage or single-stage reversion on heating, or a direct transformation between austenite and martensite without the appearance of the R-phase.[1][7] The presence and characteristics of the R-phase transformation are highly sensitive to the alloy's composition, thermomechanical history, and the presence of precipitates.[8][9]

Quantitative Data Summary

The transformation temperatures and crystallographic parameters of the R-phase are crucial for predicting and controlling the behavior of Nitinol devices. These properties are significantly influenced by factors such as nickel content, the degree of cold work, and subsequent aging heat treatments. The following tables summarize key quantitative data from various studies.

Table 1: Transformation Temperatures of Nitinol Showing R-phase Transformation under Different Conditions

| Condition | Rₛ (°C) | R (°C) | Aₛ (°C) | A (°C) | Mₛ (°C) | M (°C) | Hysteresis (R-phase) (°C) | Reference(s) |

| Binary Nitinol (typical) | 20 to 40 | - | - | - | - | - | 2 to 5 | [1][2] |

| Ni-rich (50.8 at% Ni), cold-worked & aged at 530°C | ~30 | ~10 | ~20 | ~45 | ~-60 | ~-100 | ~20 | [10] |

| Ni-rich (50.8 at% Ni), cold-worked & aged at 250°C for 105h | ~50 | ~30 | ~40 | >45 | ~-20 | ~-50 | ~20 | [10] |

| Ti-50.9at%Ni, 30% cold work, heat treated at 450°C for 2 min | - | - | - | ~30 | - | - | - | [3] |

| Ti-50.9at%Ni, 50% cold work, heat treated at 450°C for 2 min | R-phase observed | - | - | ~35 | - | - | - | [3] |

Note: Aₛ and A can represent the reversion from either R-phase or Martensite to Austenite depending on the transformation sequence.

Table 2: Crystallographic Lattice Parameters of Austenite, R-phase, and Martensite in Nitinol

| Phase | Crystal System | Space Group | Lattice Parameters | Reference(s) |

| Austenite (B2) | Cubic | Pm-3m | a ≈ 3.015 Å | [11] |

| R-phase | Trigonal (Rhombohedral) | P-3 or P3 | a ≈ 7.358 Å, c ≈ 5.2855 Å (hexagonal setting) | [5] |

| R-phase | Trigonal (Rhombohedral) | a ≈ 7.4003 Å, c ≈ 5.2789 Å (hexagonal setting) | [4] | |

| Martensite (B19') | Monoclinic | P2₁/m | a ≈ 2.89 Å, b ≈ 4.12 Å, c ≈ 4.62 Å, β ≈ 96.8° | [11] |

Experimental Protocols for R-phase Characterization

A multi-technique approach is typically employed to fully characterize the R-phase transformation in Nitinol.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the transformation temperatures and enthalpies of the phase transformations in Nitinol, in accordance with ASTM F2004-17.[12][13] The appearance of the R-phase is typically observed as a distinct exothermic peak upon cooling, preceding the main martensitic transformation peak.[14]

Methodology:

-

A small sample of the Nitinol material (typically 5-20 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is subjected to a controlled thermal cycle, for example, heating to a temperature where it is fully austenitic (e.g., 100°C), followed by cooling to a temperature where it is fully martensitic (e.g., -100°C), and then reheating.

-

A constant heating and cooling rate, typically 10°C/min, is used.[15]

-

The heat flow to or from the sample is monitored as a function of temperature.

-

The onset and finish temperatures for the austenite-to-R-phase (Rₛ, R) and R-phase-to-martensite (Mₛ, M) transformations are determined from the exothermic peaks on the cooling curve. The reverse transformations are determined from the endothermic peaks on the heating curve.

X-Ray Diffraction (XRD)

XRD is essential for identifying the crystal structures of the different phases and for tracking the phase evolution with temperature or stress. The key signature of the R-phase transformation is the splitting of the austenite {110} Bragg peak into two distinct peaks.[16]

Methodology:

-

A flat, polished sample of the Nitinol material is mounted on the XRD goniometer.

-

For in-situ temperature studies, a heating/cooling stage is used to control the sample temperature.

-

XRD patterns are collected at various temperatures during a controlled thermal cycle.

-

The diffraction patterns are analyzed to identify the phases present based on their characteristic diffraction peaks.

-

Rietveld refinement of the XRD data can be used to determine the lattice parameters and phase fractions.[11]

Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, enabling detailed characterization of the microstructure, including the morphology of the R-phase variants, the presence of dislocations, and precipitates (like Ni₄Ti₃) that influence the R-phase transformation.

Methodology:

-

Sample Preparation: This is a critical and challenging step.

-

Thin foils are prepared from the bulk material, typically by mechanical grinding and polishing to a thickness of ~100 µm.

-

Final thinning to electron transparency is achieved by twin-jet electropolishing (e.g., using a solution of perchloric acid in ethanol) or by using a Focused Ion Beam-Scanning Electron Microscope (FIB-SEM) to extract a thin lamella from a specific region of interest.[17][18]

-

-

Imaging and Diffraction:

-

The prepared sample is examined in the TEM.

-

Bright-field and dark-field imaging are used to visualize the microstructure.

-

Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from specific regions to identify the crystal structure of the phases present.

-

Electrical Resistivity Measurement

The electrical resistivity of Nitinol is sensitive to its phase constitution. The R-phase exhibits a significantly higher electrical resistivity compared to both the austenite and martensite phases.[19][20] This makes electrical resistivity measurement a powerful tool for tracking the R-phase transformation.

Methodology:

-

A four-point probe setup is typically used to measure the electrical resistance of a wire or thin strip sample.

-

The sample is placed in a temperature-controlled chamber.

-

A constant current is passed through the outer two probes, and the voltage drop across the inner two probes is measured.

-

The resistance is recorded as the temperature is cycled through the transformation range.

-

The start and finish of the R-phase transformation are marked by a sharp increase in resistance upon cooling and a corresponding decrease upon heating.[19][21]

Visualizing Transformation Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key relationships and processes involved in the study of the R-phase transformation.

Caption: Phase transformation pathways in Nitinol.

Caption: Experimental workflow for R-phase characterization.

References

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. R-Phase - Wikipedia [en.wikipedia.org]

- 3. confluentmedical.com [confluentmedical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Effect of Ageing on Phase Transformations and Mechanical Behaviour in Ni-Rich NiTi Alloys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. confluentmedical.com [confluentmedical.com]

- 11. In-situ XRD Analysis of Nitinol under Tensile Stress [xray.cz]

- 12. doras.dcu.ie [doras.dcu.ie]

- 13. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 14. tainstruments.com [tainstruments.com]

- 15. tainstruments.com [tainstruments.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

- 19. confluentmedical.com [confluentmedical.com]

- 20. Assessment of SMA Electrical Resistance Change during Cyclic Stretching with Small Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Clausius-Clapeyron Relationship for Stress-Induced Martensitic Transformation in Nitinol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the Clausius-Clapeyron relationship as it applies to the stress-induced martensitic transformation in Nickel-Titanium (Nitinol) shape memory alloys. The document is intended for researchers, materials scientists, and professionals in the medical device and engineering fields who work with Nitinol. It covers the thermodynamic principles governing the phase transformation, detailed experimental protocols for its characterization, a compilation of quantitative data, and visual representations of the key concepts and workflows.

Introduction

Nitinol, a nearly equiatomic alloy of nickel and titanium, is renowned for its unique properties of superelasticity and the shape memory effect. These behaviors are rooted in a reversible, diffusionless solid-state phase transformation between a high-temperature, ordered cubic parent phase (Austenite, B2) and a lower-temperature, lower-symmetry phase (Martensite, B19'). In some cases, an intermediate rhombohedral phase (R-phase) can also be present.[1]

The application of mechanical stress at a temperature above the austenite (B1171964) start temperature (As) can induce the transformation to martensite (B1171850), leading to the characteristic superelastic behavior. The relationship between the critical stress required to induce this transformation and the temperature is described by the Clausius-Clapeyron equation. This relationship is fundamental to understanding and predicting the thermomechanical behavior of Nitinol in various applications.

Thermodynamic Principles

The martensitic transformation in Nitinol is a first-order phase transition governed by thermodynamics. The Clausius-Clapeyron equation, originally formulated for liquid-vapor phase transitions, can be adapted to describe the relationship between stress (σ) and temperature (T) for the stress-induced martensitic transformation in solids.[2] The equilibrium between two phases is dictated by the Gibbs free energy (G) of each phase. At the transformation temperature, the Gibbs free energies of the austenite (GA) and martensite (GM) phases are equal.

The application of stress does work on the system, altering the Gibbs free energy. The Clausius-Clapeyron equation for the stress-induced transformation is given by:

dσ/dT = -ΔH / (T * Δε)

Where:

-

dσ/dT is the Clausius-Clapeyron slope, representing the change in transformation stress with respect to temperature.

-

ΔH is the enthalpy change of the transformation (latent heat).

-

T is the absolute temperature.

-

Δε is the transformation strain.

For the forward transformation (Austenite → Martensite), the enthalpy change is negative (exothermic), and for the reverse transformation (Martensite → Austenite), it is positive (endothermic).[3] The transformation strain is the recoverable strain associated with the phase change.

The Clausius-Clapeyron relationship predicts a linear dependence of the transformation stress on temperature, which is experimentally observed in Nitinol over a significant temperature range.[4]

Quantitative Data

The Clausius-Clapeyron slope (dσ/dT) is a critical material parameter for Nitinol and is influenced by factors such as alloy composition, thermomechanical processing, and the specific type of transformation (e.g., Austenite to Martensite or R-phase to Martensite). The following tables summarize some reported values for the Clausius-Clapeyron slope and related thermodynamic parameters for various Nitinol alloys.

| Nitinol Composition (at. % Ni) | Transformation Type | Clausius-Clapeyron Slope (dσ/dT) [MPa/K] | Reference(s) |

| 50.8 | Austenite → Martensite | ~6.8 | [5] |

| 50.8 | Martensite → Austenite | ~8.0 | [5] |

| Near-equiatomic | Austenite → Martensite | 5.5 - 8.0 | [4] |

| Ti-50.8Ni | Austenite → R-phase | ~15 | [4] |

| Ti-50.8Ni | R-phase → Martensite | ~4 | [4] |

| Nitinol Composition (at. % Ni) | Enthalpy of Transformation (ΔH) [J/g] | Entropy of Transformation (ΔS) [J/(g·K)] | Reference(s) |

| 50.3 | -25.8 | -0.086 | [6] |

| 50.6 | -22.5 | -0.075 | [6] |

| 50.8 | -18.9 | -0.063 | [6] |

| 51.0 | -15.2 | -0.051 | [6] |

| 51.1 (shock-loaded) | -11.03 (A→M), 14.06 (M→A) | - | [7] |

Experimental Protocols

The experimental determination of the Clausius-Clapeyron relationship for Nitinol typically involves two main techniques: Differential Scanning Calorimetry (DSC) to determine the transformation temperatures and enthalpy, and tensile testing at various controlled temperatures to measure the transformation stresses.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transformation temperatures (As, Af, Ms, Mf, Rs, Rf) and the enthalpy of transformation (ΔH).

Standard: ASTM F2004 - Standard Test Method for Determination of Transformation Temperature of Nickel-Titanium Shape Memory Alloys by Thermal Analysis.[8]

Methodology:

-

Sample Preparation: A small sample of the Nitinol material (typically 5-20 mg) is precisely weighed and hermetically sealed in an aluminum DSC pan.[8]

-

Instrumentation: A differential scanning calorimeter, calibrated for temperature and enthalpy, is used. An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.

-

Thermal Cycling: The sample is subjected to a controlled thermal cycle. A typical procedure involves:

-

An initial heating and cooling cycle to erase the prior thermal history of the sample. The data from this cycle is often discarded.[8]

-

A second heating and cooling cycle from which the data is analyzed. A common temperature range is from well below the martensite finish temperature (Mf) to well above the austenite finish temperature (Af).[8]

-

A typical heating and cooling rate is 10°C/min.[8]

-

-

Data Analysis: The heat flow as a function of temperature is recorded. The transformation temperatures are determined from the onset and peak of the endothermic and exothermic peaks in the DSC curve. The enthalpy of transformation is calculated by integrating the area under the transformation peak.[9]

Tensile Testing at Controlled Temperatures

Objective: To determine the critical stress for the forward and reverse martensitic transformations at various temperatures.

Standard: Based on principles from ASTM F2516 - Standard Test Method for Tension Testing of Nickel-Titanium Superelastic Materials.[10][11]

Methodology:

-

Sample Preparation: Nitinol wire or dog-bone shaped specimens with a defined gauge length are used. The surface finish of the samples should be consistent.

-

Instrumentation: A universal testing machine equipped with a temperature-controlled chamber is required. The chamber should be capable of maintaining a stable temperature with a small tolerance (e.g., ±1°C). A suitable gripping mechanism, such as pneumatic or hydraulic grips, is necessary to hold the sample securely without causing premature failure. An extensometer is used to accurately measure the strain in the gauge section.

-

Test Procedure:

-

The sample is mounted in the grips and enclosed within the temperature chamber.

-

The chamber is set to the desired test temperature, and the sample is allowed to thermally equilibrate.

-

The sample is loaded in tension at a constant strain rate (e.g., 0.5-1.0 %/min) to a predetermined maximum strain (typically 6-8% for superelasticity).

-

The sample is then unloaded at the same strain rate back to zero stress.

-

This procedure is repeated for a range of temperatures above the austenite finish temperature (Af) determined by DSC.

-

-

Data Analysis: The stress-strain curves are recorded for each temperature. The critical stresses for the forward transformation (upper plateau stress) and the reverse transformation (lower plateau stress) are determined from these curves. The transformation stress is typically defined at a specific strain (e.g., 3% or 4%).

Data Compilation and Analysis

The transformation stresses obtained from the tensile tests are plotted as a function of their corresponding test temperatures. A linear regression is performed on the data points for the forward and reverse transformations separately. The slope of the resulting lines represents the Clausius-Clapeyron slope (dσ/dT) for the stress-induced martensitic transformation.

Visualizations

Stress-Temperature Phase Diagram for Nitinol

The relationship between stress, temperature, and the stable phases in Nitinol can be visualized in a stress-temperature phase diagram. This diagram illustrates the regions of stability for the Austenite (A), R-phase (R), and Martensite (M) phases and the transformation lines that separate them. The slopes of these lines correspond to the Clausius-Clapeyron relationship for each transformation.

A schematic stress-temperature phase diagram for Nitinol showing the stability regions for Austenite, R-phase, and Martensite, and the transformation lines with their corresponding positive Clausius-Clapeyron slopes.

Experimental Workflow for Determining the Clausius-Clapeyron Relationship

The process of experimentally determining the Clausius-Clapeyron slope involves a series of steps, from material characterization to data analysis. This workflow ensures a systematic and accurate determination of this critical material property.

References

- 1. R-Phase - Wikipedia [en.wikipedia.org]

- 2. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. confluentmedical.com [confluentmedical.com]

- 5. confluentmedical.com [confluentmedical.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. kelloggsresearchlabs.com [kelloggsresearchlabs.com]

- 9. ami-instruments.com [ami-instruments.com]

- 10. testresources.net [testresources.net]

- 11. universalgripco.com [universalgripco.com]

The Influence of Ternary Alloying Elements on the Properties of Nitinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant impact of ternary alloying elements on the fundamental properties of Nickel-Titanium (Nitinol) alloys. As a material with unique shape memory and superelastic characteristics, Nitinol's performance can be precisely tailored for a wide range of applications, particularly in the medical device and pharmaceutical fields, through the addition of a third element. This document provides a comprehensive overview of the effects of common ternary elements, detailed experimental protocols for property characterization, and visual representations of key concepts to aid in research and development.

Introduction to Ternary Nitinol Alloys

Near-equiatomic Nickel-Titanium (NiTi) is a widely utilized shape memory alloy (SMA) renowned for its ability to recover a pre-defined shape upon heating (shape memory effect) and to undergo large, reversible deformations (superelasticity).[1] These properties are driven by a reversible, solid-state phase transformation between a high-temperature cubic austenite (B1171964) phase (B2) and a low-temperature monoclinic martensite (B1171850) phase (B19'). The transformation temperatures, mechanical properties, and corrosion resistance of binary NiTi can be significantly altered by the addition of a third alloying element, creating a ternary Nitinol alloy. This allows for the fine-tuning of the material's behavior to meet the specific demands of various advanced applications.

Effect of Common Ternary Alloying Elements

The addition of ternary elements to the NiTi matrix can have a wide range of effects, including altering transformation temperatures, modifying mechanical strength and elasticity, and enhancing corrosion resistance. This section details the influence of several key alloying elements.

Copper (Cu)

Copper is a well-studied ternary element in Nitinol, known for its ability to narrow the transformation hysteresis, which is the difference between the heating and cooling transformation temperatures. This is particularly advantageous for actuator applications requiring rapid and efficient cycling.

Transformation Temperatures: The addition of Cu to NiTi generally decreases the martensite start (Ms) and austenite finish (Af) temperatures.[2] It also significantly reduces the temperature hysteresis (Af - Ms), making the shape memory effect more efficient.

Mechanical Properties: The substitution of Ni with Cu can lead to an increase in the hardness and tensile strength of the alloy.[3][4] However, high concentrations of Cu can sometimes lead to a decrease in ductility.

Corrosion Resistance: The effect of Cu on corrosion resistance can be complex. Some studies suggest that the addition of Cu can slightly decrease the pitting corrosion resistance of Nitinol in simulated body fluids.[5]

| Alloy Composition (at.%) | Ms (°C) | Mf (°C) | As (°C) | Af (°C) | Hysteresis (Af-Ms) (°C) | Tensile Strength (MPa) | Fracture Strain (%) |

| Ni50.8Ti49.2 | 27 | 10 | 35 | 50 | 23 | ~500 | ~10 |

| Ni45.8Ti49.2Cu5 | 15 | -5 | 25 | 40 | 25 | 375 | - |

| Ni40.8Ti49.2Cu10 | 5 | -20 | 15 | 30 | 25 | ~250 | ~7 |

Table 1: Representative quantitative data on the effect of Copper (Cu) on the transformation temperatures and mechanical properties of Nitinol. Data is compiled from various sources and may vary based on processing conditions.[4][6]

Iron (Fe)

Iron is often added to Nitinol to lower the transformation temperatures and modify the mechanical properties.

Transformation Temperatures: The addition of Fe as a substitute for Ni significantly decreases the martensitic transformation temperatures. This can be useful for applications requiring superelasticity at lower temperatures.

Mechanical Properties: Fe addition can lead to solid solution strengthening, resulting in an increase in the yield strength of the austenitic phase.

Corrosion Resistance: The influence of Fe on corrosion resistance is generally considered to be minor, with some studies showing a slight decrease in pitting potential.

| Alloy Composition (at.%) | Ms (°C) | Mf (°C) | As (°C) | Af (°C) | Hysteresis (Af-Ms) (°C) |

| Ni50Ti50 | 60 | 40 | 80 | 100 | 40 |

| Ni47Ti50Fe3 | 20 | 0 | 40 | 60 | 40 |

| Ni45Ti50Fe5 | -10 | -30 | 10 | 30 | 40 |

Table 2: Representative quantitative data on the effect of Iron (Fe) on the transformation temperatures of Nitinol. Data is compiled from various sources and may vary based on processing conditions.

Cobalt (Co)

Cobalt is added to Nitinol to increase the stiffness and plateau stresses, which can be beneficial for applications requiring higher force output.